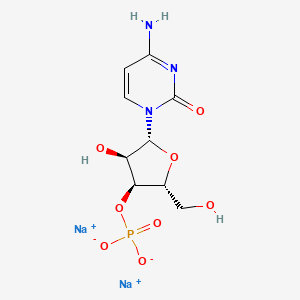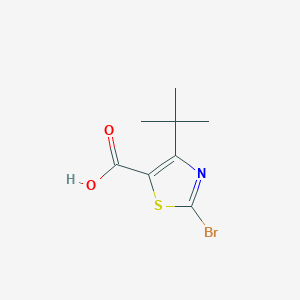
2,5-bis(trifluoromethyl)-1H-imidazole
Descripción general
Descripción
2,5-bis(trifluoromethyl)-1H-imidazole (TFMI) is a heterocyclic compound containing two nitrogen atoms and five carbon atoms. It is a highly versatile and important intermediate for organic synthesis, with a wide variety of applications in organic chemistry and biochemistry. TFMI is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and other materials.
Aplicaciones Científicas De Investigación
2,5-bis(trifluoromethyl)-1H-imidazole has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, this compound has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In drug design, this compound has been used to modify the structure of drugs and to increase their efficacy. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins.
Mecanismo De Acción
2,5-bis(trifluoromethyl)-1H-imidazole has a number of different mechanisms of action, depending on the application. In organic synthesis, this compound acts as a catalyst, allowing the reaction to proceed at a faster rate. In drug design, this compound can be used to modify the structure of a drug, increasing its efficacy. In biochemistry, this compound can interact with enzymes and other proteins, altering their structure and function.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. In organic synthesis, this compound can increase the rate of reaction, allowing for faster synthesis of compounds. In drug design, this compound can modify the structure of drugs, increasing their efficacy. In biochemistry, this compound can interact with enzymes and other proteins, altering their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-bis(trifluoromethyl)-1H-imidazole has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is its versatility; it can be used in a variety of organic synthesis, drug design, and biochemistry experiments. Additionally, this compound is relatively easy to obtain, making it a cost-effective option for laboratory experiments. However, this compound also has a number of limitations; it is a relatively unstable compound, so it must be handled carefully in order to avoid unwanted side reactions. Additionally, this compound is a relatively potent compound, so laboratory workers must take precautions to avoid exposure.
Direcciones Futuras
As 2,5-bis(trifluoromethyl)-1H-imidazole is a highly versatile compound, there are a number of potential future directions for its use. In organic synthesis, this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. In drug design, this compound could be used to modify existing drugs and to create new drugs with improved efficacy. In biochemistry, this compound could be used to study the structure and function of enzymes and other proteins, as well as to develop new therapies for diseases. Additionally, this compound could be used in the development of new materials and polymers.
Propiedades
IUPAC Name |
2,5-bis(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-3(13-2)5(9,10)11/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZLUYCWFGXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-Boc-1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine](/img/structure/B3285925.png)



![Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285959.png)